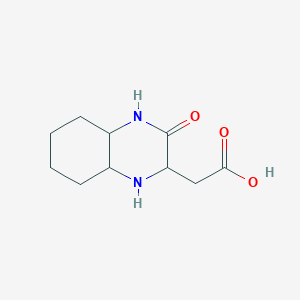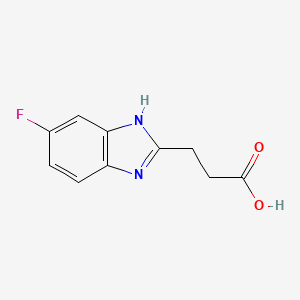
2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone" is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. The triazole ring is known for its involvement in various chemical reactions and for forming compounds with significant pharmacological properties.
Synthesis Analysis
The synthesis of triazole derivatives often involves multi-component condensation reactions. For instance, a three-component condensation of 1,2,4-triazol-3-amine with cyclohexanone and ortho-substituted benzaldehydes has been reported to yield mixtures of aryl-substituted hexahydrotriazoloquinazolines and octahydrotriazoloquinazolines . This method demonstrates the versatility of cyclohexanone as a starting material for synthesizing complex triazole-containing compounds.
Molecular Structure Analysis
The molecular structure of triazole derivatives can significantly influence their biological activity. For example, the crystal structure of a related compound, 2-(4-phenyl-5-pyridin-2-yl-4H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid, revealed substantial differences between two symmetry-independent molecules, affecting the orientation of the pyridine/phenyl and triazole rings as well as the carboxyl group relative to the cyclohexane ring . Such structural variations can be crucial for the biological function of these molecules.
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions, expanding their utility in synthetic chemistry. For instance, cyano acid hydrazide has been used to synthesize new 1,2,4-triazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]isoquinolines, showcasing the reactivity of triazole-containing compounds . Additionally, the photochemical behavior of 2-(trifluoromethyl)cyclohexanone, a compound structurally related to the title compound, has been studied, indicating that the substitution pattern on the cyclohexanone ring can strongly influence the outcome of photochemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For example, the presence of a trifluoromethyl group on the cyclohexanone ring enhances the formation of reduction products and oxetanes under photochemical conditions . Furthermore, the synthesis of novel 1,2,3-triazole-4-linked cyclohexanones has been explored, with the resulting compounds being evaluated for cytotoxic activity, indicating the potential of these derivatives in drug development .
科学的研究の応用
Synthesis and Biological Activity
- Novel 1,2,3-triazole-4-linked cyclohexanone derivatives have been synthesized, showcasing a method that involves a 'click reaction' among various derivatives and organic azides. These compounds have been evaluated for their cytotoxic activities, particularly against human breast cancer cell lines like MDA-MB-231, indicating their potential in therapeutic applications (Mahdavi et al., 2016).
Heterocyclic Chemistry Innovations
- Research into cyano acid hydrazide's utility in heterocyclic chemistry has led to the development of new 1,2,4-Triazolo[1,5-a]pyridines and 1,2,4-Triazolo[1,5-a]isoquinolines through reactions involving cyclohexanone. This highlights the compound's role in generating new heterocyclic structures, contributing to the diversity of pharmaceutical and medicinal chemistry (Hussein, 1998).
Catalytic Applications
- In situ generated triazole-functionalised Schiff base copper complexes have been used for the facile room temperature oxidation of cyclohexane C–H bonds, demonstrating the compound's potential in catalysis and green chemistry. Such systems offer a sustainable and efficient approach to cyclohexane oxidation, producing key industrial chemicals like cyclohexanol and cyclohexanone under mild conditions (Lawal et al., 2021).
Spirocyclic Derivatives and Biological Screening
- Spirocyclic derivatives of 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines have been synthesized, starting from cyclohexanone. These compounds have been subjected to biological screening, revealing selective proliferative activity across various cell culture lines. This underscores the compound's utility in designing new bioactive molecules with potential therapeutic applications (Kalinina et al., 2015).
Triazolopyridine Synthesis
- A novel method for synthesizing 1,2,4-triazolo[1,5-a]pyridine derivatives has been developed, involving reactions with cyclohexanone. This demonstrates the compound's versatility in creating biologically significant heterocycles, which are crucial in pharmaceutical research (Shokoohian et al., 2019).
Green Chemistry Approaches
- The synthesis of 4,5,6,7-tetrahydro-1H-indazol-3(2H)-one derivatives via a green chemistry approach using Amberlyst A-21 as a catalyst, starting from cyclohexanone, showcases the compound's role in eco-friendly and sustainable chemical processes (Rao et al., 2014).
Fungicidal Activity
- The synthesis and evaluation of 2-substituted 1-azol-1-ylmethyl-6-arylidenecyclohexanols for their antifungal activity indicate the potential agricultural applications of such compounds. They offer a new avenue for developing fungicides that could protect crops from various phytopathogenic fungi (Popkov et al., 1997).
Safety and Hazards
将来の方向性
The future directions for research on “2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone” and similar compounds could include further investigations into their synthesis, chemical reactions, mechanisms of action, and potential applications. Given the multidirectional biological activity of 1,2,4-triazole derivatives , these compounds may have potential uses in various fields such as medicine and pharmacology.
特性
IUPAC Name |
2-(1,2,4-triazol-1-ylmethyl)cyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c13-9-4-2-1-3-8(9)5-12-7-10-6-11-12/h6-8H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWVNYQDFIMJKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)CN2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390740 |
Source


|
| Record name | 2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
313492-86-3 |
Source


|
| Record name | 2-(1H-1,2,4-triazol-1-ylmethyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1306537.png)




